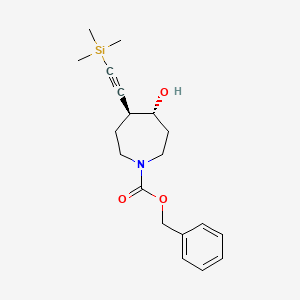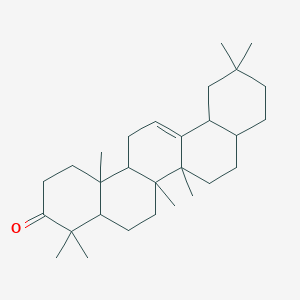
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is a biochemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol . This compound is used in various fields of scientific research, including proteomics.
Preparation Methods
The synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester involves several steps. One common method includes the reaction of benzylamine with ethyl 2-bromo-2-phenylacetate under basic conditions to form the desired ester. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction. After completion, the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group into an alcohol.
Scientific Research Applications
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active glycine derivative, which then interacts with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester can be compared with similar compounds such as:
Ethyl 2-(benzylamino)-2-phenylbutanoate: This compound has a similar structure but differs in the position of the ethyl group.
Benzeneacetic acid, α-ethyl-α-[(phenylmethyl)amino]-, ethyl ester: Another structurally related compound with slight variations in the functional groups.
These compounds share similar chemical properties but may exhibit different reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
ethyl 2-(benzylamino)-2-phenylbutanoate |
InChI |
InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3 |
InChI Key |
YETKYCLVMZREBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)

![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)

![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)




![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)


